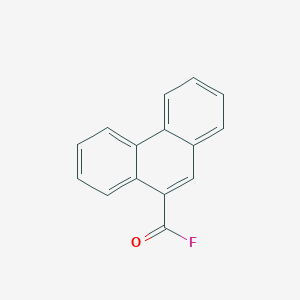

Phenanthrene-9-carbonyl fluoride

Description

Properties

CAS No. |

127410-76-8 |

|---|---|

Molecular Formula |

C15H9FO |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

phenanthrene-9-carbonyl fluoride |

InChI |

InChI=1S/C15H9FO/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |

InChI Key |

DVSIAHUNLLECTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)F |

Origin of Product |

United States |

Preparation Methods

Oxidation of Phenanthrene to Phenanthrenequinone

The foundational step in synthesizing phenanthrene-9-carbonyl fluoride involves the oxidation of phenanthrene to phenanthrenequinone. This process employs chromic acid (H₂CrO₄) generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄). The reaction proceeds via the Benzilic Acid Rearrangement , where phenanthrene undergoes oxidation at the 9,10-positions to form phenanthrenequinone (Fig. 1).

Mechanistic Insights :

- Chromic acid acts as a strong oxidizing agent, abstracting hydrogen atoms from phenanthrene’s central ring to form diketone intermediates.

- The rearrangement involves nucleophilic attack by hydroxide ions (OH⁻) on one carbonyl carbon, followed by ring contraction to stabilize the quinone structure.

Optimization Parameters :

- Catalysts : Tetrabutylammonium fluoride (TBAF) enhances yield by stabilizing transition states.

- Temperature : Maintaining 80–85°C during sulfuric acid addition prevents over-oxidation.

- Workup : Centrifugation and pH neutralization (to 7–7.5) isolate phenanthrenequinone with a melting point of 209–212°C.

Alkaline Hydrolysis to 9-Hydroxyfluorene-9-Carboxylic Acid (HFCA)

Phenanthrenequinone is converted to 9-hydroxyfluorene-9-carboxylic acid (HFCA) through alkaline hydrolysis. This step is critical for introducing the carboxylic acid group required for subsequent fluorination.

Reaction Conditions :

- Base : Sodium hydroxide (NaOH) in aqueous solution (90–92°C).

- Mechanism : Hydroxide ions attack the diketone, inducing ring contraction and forming HFCA’s pentacyclic structure (Fig. 2).

- Yield : ~54% after acid precipitation (HCl) and drying.

Analytical Validation :

- Melting Point : 164–166°C.

- Spectroscopy : IR confirms carboxylic acid (C=O stretch at 1700 cm⁻¹) and hydroxyl groups (O–H stretch at 3200–3400 cm⁻¹).

Esterification to Methyl-9-Hydroxyfluorene-Carboxylate

HFCA is esterified with methanol (CH₃OH) under acidic conditions to form methyl-9-hydroxyfluorene-carboxylate (HFCA methyl ester), a precursor for fluorination.

Procedure :

- Acid Catalyst : Sulfuric acid protonates the carboxylic acid, facilitating nucleophilic attack by methanol.

- Conditions : Reflux at 65–70°C for 4–6 hours.

- Workup : Sodium bicarbonate (NaHCO₃) neutralizes excess acid, yielding HFCA methyl ester (m.p. 136–142°C).

Challenges and Optimization Strategies

By-Product Formation :

- Di- and Trifluorinated Derivatives : Excess fluorinating agents or prolonged reaction times lead to over-fluorination.

- Mitigation : Stepwise addition of fluorinating agents and low-temperature conditions.

Yield Enhancement :

- Catalysts : Lewis acids (e.g., BF₃) accelerate fluorination by polarizing the carbonyl group.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-9-carbonyl fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

Reduction: Reduction reactions can convert it to phenanthrene-9-carbinol or other reduced forms.

Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9th position.

Common Reagents and Conditions:

Oxidation: Chromic acid or potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a catalyst like Raney nickel.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Phenanthrenequinone.

Reduction: Phenanthrene-9-carbinol.

Substitution: 9-bromophenanthrene or 9-chlorophenanthrene.

Scientific Research Applications

Phenanthrene-9-carbonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenanthrene-9-carbonyl fluoride involves its interaction with specific molecular targets and pathways. The carbonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .

Comparison with Similar Compounds

Phenanthrene-9-Carboxaldehyde (CAS: 4707-71-5)

Molecular Formula : C₁₅H₁₀O

Molecular Weight : 206.24 g/mol

Key Differences :

- Functional Group : Features an aldehyde (-CHO) instead of carbonyl fluoride (-COF).

- Reactivity : The aldehyde undergoes condensation and oxidation reactions, whereas the carbonyl fluoride participates in nucleophilic acyl substitutions (e.g., with amines or alcohols).

- Applications : Used in fluorimetric pH indicators and organic synthesis intermediates .

- Safety : Phenanthrene-9-carboxaldehyde requires precautions for inhalation and skin contact, but it lacks the acute toxicity associated with fluoride release .

| Property | Phenanthrene-9-Carbonyl Fluoride | Phenanthrene-9-Carboxaldehyde |

|---|---|---|

| Functional Group | -COF | -CHO |

| Molecular Weight (g/mol) | 224.23 | 206.24 |

| CAS Number | 127410-76-8 | 4707-71-5 |

| Primary Use | Acylating agent | pH indicator, synthesis intermediate |

9-Fluorenylcarboxylic Acid

Molecular Formula : C₁₄H₁₀O₂

Molecular Weight : 210.23 g/mol

Key Differences :

- Functional Group : Carboxylic acid (-COOH) instead of carbonyl fluoride.

- Synthesis : Produced via CO₂ insertion into fluorene using Cs₂CO₃ catalysts, achieving yields >90% under optimized conditions .

- Reactivity : Forms salts and esters, unlike the fluoride’s electrophilic substitution behavior.

- Applications : High-value intermediate in pharmaceuticals and polymers .

| Property | This compound | 9-Fluorenylcarboxylic Acid |

|---|---|---|

| Functional Group | -COF | -COOH |

| Synthesis Method | Halogen exchange (e.g., from chloride) | CO₂ insertion with Cs₂CO₃ |

| Yield (Typical) | Not reported | 90–95% |

[13C]-9-Methylfluorene-9-Carbonyl Chloride

Molecular Formula : C₁₅H₁₀ClO (with ¹³C label)

Molecular Weight : 257.69 g/mol

Key Differences :

- Functional Group : Carbonyl chloride (-COCl) with a methyl group and isotopic label.

- Reactivity : Similar to carbonyl fluoride but less electrophilic due to chlorine’s lower electronegativity.

- Applications : Isotopic labeling studies and tracer synthesis .

- Safety : Classified as corrosive (Risk Code 34) and requires stringent handling .

9-Bromo-9-Phenylfluorene (CAS: 55135-66-5)

Molecular Formula : C₁₉H₁₃Br

Molecular Weight : 333.21 g/mol

Key Differences :

Phenyl Acridine-9-Carboxylate

Molecular Formula: C₂₀H₁₃NO₂ Molecular Weight: 299.33 g/mol Key Differences:

- Structure : Ester derivative of acridine, lacking the phenanthrene backbone.

- Synthesis: Esterification of acridine-9-carboxylic acid with phenol using thionyl chloride .

- Applications : Crystallography studies and fluorescence probes .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Group |

|---|---|---|---|---|

| This compound | C₁₅H₉FO | 224.23 | 127410-76-8 | -COF |

| Phenanthrene-9-carboxaldehyde | C₁₅H₁₀O | 206.24 | 4707-71-5 | -CHO |

| 9-Fluorenylcarboxylic acid | C₁₄H₁₀O₂ | 210.23 | Not provided | -COOH |

| [13C]-9-Methylfluorene-carbonyl chloride | C₁₅H₁₀ClO | 257.69 | Not provided | -COCl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.